Home > Products > Screening Compounds P114820 > 2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide - 2034487-50-6

2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2998117
CAS Number: 2034487-50-6
Molecular Formula: C16H13ClN2O2S2
Molecular Weight: 364.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

  • Compound Description: Pexidartinib is a potent and selective small-molecule inhibitor of colony stimulating factor-1 receptor (CSF-1R), clinically investigated for its antitumor activity. It exists as a dihydrochloride salt dihydrate form in its crystal structure. []

LCI699

  • Compound Description: LCI699 is a known aldosterone synthase (CYP11B2) inhibitor. While effective in lowering aldosterone levels, LCI699's low selectivity for CYP11B2 over CYP11B1 resulted in undesirable cortisol suppression. []

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

  • Compound Description: This complex molecule's crystal structure reveals key features like dihedral angles between specific rings and intermolecular hydrogen bonding patterns. []

3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: This compound contains a thiophene ring with rotational disorder, impacting its interactions with the adjacent oxadiazole thione ring. []

2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and Derivatives

  • Compound Description: This series of compounds, synthesized from 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and various aldehydes/ketones, demonstrates the potential of 1,2,4-triazole derivatives as biologically active agents. []

N-((E)-{5-[(E)-(Pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine

  • Compound Description: This compound, with its azomethine linkage and pyridine substituents, forms a three-dimensional network in its crystal structure due to hydrogen bonding and π-stacking interactions. []
  • Compound Description: This 2-methoxy-substituted derivative exhibits unique structural features compared to its 4-methyl and 4-chloro counterparts. Its thiophene ring is disorder-free, unlike the other two, impacting its intermolecular interactions and crystal packing. [, ]
  • Compound Description: This compound's crystal structure highlights the dihedral angle between its pyridine and benzene rings and reveals weak intramolecular C—H⋯Cl interactions. It forms chains through intermolecular O—H⋯N hydrogen bonds. []

2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

  • Compound Description: CLINME is a promising radioligand developed for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). []

2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives

  • Compound Description: These novel benzenesulfonamide derivatives show potent in vitro activity against yeast-like fungi, surpassing even the reference drug fluconazole in some cases. []

5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(Cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: These compounds demonstrate the divergent reactivity of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes with cyclohexylamine, leading to either nucleophilic substitution or condensation followed by hydrolysis. []

N-(2-Chloro-1-methyl-benzimidazol-5-oyl-1H-)-N-(pyridin-2-yl)-3-aminopropionic Acid Ethyl Ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of dabigatran, a thrombin inhibitor used as an anticoagulant drug. []

[Ni(bpma)2(hph)]n and [Ni2(bpma)2(H2O)2(btc)]·[Ni(bpma)(H2O)3]2(btc)·6H2O

  • Compound Description: These nickel(II) complexes, incorporating the ancillary ligand bis[(pyridin-2-yl)methyl]amine (bpma), highlight the structural diversity achievable with different carboxylate ligands. []

2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substitutedphenylthiazolidin-4-ones

  • Compound Description: These newly synthesized compounds show promising antimicrobial activities, with compound 4c exhibiting the most significant effect. []

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles (L1-L6)

  • Compound Description: This series of pyrimidin-2-yl-substituted triaryltriazoles (L1-L6) with varying R groups (methoxy, methyl, H, bromo, chloro, fluoro) exhibits diverse 3D framework structures stabilized by different types of intermolecular interactions, including hydrogen bonds and π-stacking. []

2-Chloro-N6-cyclopentyladenosine (CCPA)

  • Compound Description: CCPA acts as a potent antagonist of the human A3 adenosine receptor, contrasting with the agonist activity of its parent compound, N6-cyclopentyladenosine (CPA). []
  • Compound Description: The crystal structures of these compounds reveal the significant impact of chlorine substitution and conformational isomerism on their hydrogen-bonding networks and crystal packing arrangements. []

(1S-(1α,2β,3β,4α(S*)))-4-(7-((1-(3-Chloro-2-thienyl)methyl)propyl)amino)-3H-imidazo[4,5-b]pyridin-3-yl)-N-ethyl-2-3-dihydroxycyclopentanecarboxamide

  • Compound Description: This compound is structurally complex, with a defined stereochemistry, and is synthesized through a multi-step process. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available GlyT1 inhibitor identified as a structurally diverse backup for the previously discovered GlyT1 inhibitor 5. It exhibits favorable drug-like properties based on the CNS MPO scoring system. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound reveals an intramolecular N—H⋯O interaction forming an S(6) ring and showcases thienyl-ring flip disorder with specific occupancy factors. []

(E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This molecule exhibits conformational chirality and forms a three-dimensional framework structure in its crystal lattice through N—H⋯N and C—H⋯N hydrogen bonds. []

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the benzene, thiazole, and pyrazole rings, as well as short S⋯N contacts. []

Methyl 3-[3-tert-butyl-5-(6-chloro-1-oxybenzotriazol-2-yl)-4-hydroxyphenyl]propionate

  • Compound Description: The crystal structure of this benzotriazole derivative highlights the dihedral angle between the benzotriazole and benzene planes and reveals intramolecular hydrogen bonds. []

4-Chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamide Derivatives

  • Compound Description: These benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anti-HIV activity. Among them, 4-chloro-2-mercapto-N-(1-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamide (15) exhibited noteworthy activity with a TI50 of 6.21. []
  • Compound Description: These palladium(II) complexes, featuring different polydentate ligands, showcase the versatility of palladium coordination chemistry and the influence of ligand structure on complex geometry. []

N-(Pyridin-4-yl)-(indol-3-yl)acetamides and Propanamides

  • Compound Description: This series of compounds was designed as potential antiallergic agents. []

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

  • Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered through structural optimization of earlier lead compounds. It demonstrates excellent fungicidal activity against various plant pathogens, surpassing commercially available fungicides in some cases, and exhibits low toxicity to rats. []

[Ni(C14H14N2)2(NCS)2]

  • Compound Description: This nickel(II) complex, featuring a Schiff base ligand derived from 1-pyridin-2-yl-ethanone, exemplifies the diverse coordination chemistry of Schiff base ligands with transition metals. []

N-(4-(5-cyano-6-(3-hydroxypropoxy)-4-(4-isopropylphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is synthesized through the microwave-assisted alkylation of a pyridine derivative. []
  • Compound Description: This compound contains a chloro-substituted indazole ring and forms inversion dimers linked by N—H⋯O hydrogen bonds in its crystal structure. []

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Compound Description: This compound features a chloro-substituted pyrazole ring and forms a three-dimensional network in its crystal structure through various intermolecular interactions, including N—H⋯N and C—H⋯O hydrogen bonds. []

Loratadine Intermediate: [3-[2-(3-Chlorophenyl)ethyl]-2-(4,4-dimethyl-2-(1-methyl-piperidin-4-yl)oxazolidin-2-yl]pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of loratadine, a tricyclic piperidine derivative used as an antihistamine drug. []

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

  • Compound Description: These novel compounds demonstrated potent antifungal activity against various Candida and Aspergillus species, with some derivatives exhibiting superior activity compared to the standard drug clotrimazole. []

5-Substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates

  • Compound Description: These compounds, including the known 5-isobutylthio-1-methyl-1H-1,2,4-triazol-3-yl methanesulfonate (4), were investigated for their anti-acetylcholinesterase and insecticidal activities. []
  • Compound Description: This novel zinc(II) phthalocyanine incorporates new benzenesulfonamide derivatives as substituents, impacting its spectroscopic, photophysical, and photochemical properties. []

N-(Pyrazol-3-yl)-benzamide Derivatives

  • Compound Description: This series of compounds was explored for their potential as glucokinase activators, a target for developing antidiabetic drugs. []
  • Compound Description: These novel compounds were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging and reducing power assays. []

Acetophenones with Carbamate Function

  • Compound Description: This study explored the synthesis and transformations of acetophenones containing a carbamate functional group, highlighting their potential as building blocks for more complex molecules. []

MK-8033 (1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide)

  • Compound Description: MK-8033 is a highly selective dual c-Met/Ron kinase inhibitor that preferentially binds to the activated conformation of c-Met, making it a promising candidate for cancer treatment. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM) with a unique pharmacological profile. It potentiates acetylcholine-evoked currents in oocytes expressing α7 nAChRs and enhances α7 nAChR function in native systems. Notably, A-867744 exhibits a distinct binding profile compared to other known α7 PAMs, suggesting a unique interaction with the receptor. []
  • Compound Description: VNO and VHA are identified as potential oxidative impurities of venetoclax, a BCL-2 inhibitor used in cancer treatment. VNO is formed through the oxidation of venetoclax, while VHA is generated via the Meisenheimer rearrangement of VNO. []

Cobalt(II) Complex with Sulfadiazine-Pyrazole Prodrug

  • Compound Description: This cobalt(II) complex, synthesized using a sulfadiazine-pyrazole prodrug ligand, was structurally characterized and evaluated for its antibacterial activity. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

  • Compound Description: N-[11C]7 is a carbon-11 labeled analog of the potent dual PI3K/mTOR inhibitor 7, designed for PET imaging of PI3K/mTOR in cancer. []

Zn(II) Metal-Organic Frameworks (MOFs)

  • Compound Description: Four new Zn(II) MOFs were synthesized using 1,2,4,5-benzenetetracarboxylic acid and various pyridylbenzimidazole ligands. These MOFs exhibit diverse structures and can detect iron(III) ions and acetylacetone with high sensitivity and selectivity. []

5-(Arylidene)-2-imino-3-(pyridin-2-yl)thiazolidin-4-one Derivatives

  • Compound Description: A series of 5-(arylidene)-2-imino-3-(pyridin-2-yl)thiazolidin-4-one derivatives were synthesized and characterized. []

Properties

CAS Number

2034487-50-6

Product Name

2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

IUPAC Name

2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide

Molecular Formula

C16H13ClN2O2S2

Molecular Weight

364.86

InChI

InChI=1S/C16H13ClN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2

InChI Key

QVIIHQREDDWNTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.